molecular formula C19H9Cl4N3O6 B12480218 2-chloro-3,5-dinitro-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide

2-chloro-3,5-dinitro-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide

Cat. No.: B12480218
M. Wt: 517.1 g/mol
InChI Key: YSRJHVSCFCFMPZ-UHFFFAOYSA-N
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Description

2-chloro-3,5-dinitro-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple nitro groups, chlorine atoms, and a benzamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3,5-dinitro-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide typically involves multiple steps, starting with the nitration of a suitable aromatic precursor. The process often includes the following steps:

    Chlorination: The addition of chlorine atoms to the aromatic ring using reagents such as chlorine gas or thionyl chloride.

    Amidation: The formation of the benzamide moiety through the reaction of the chlorinated nitro compound with an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3,5-dinitro-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted benzamides with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2-chloro-3,5-dinitro-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-3,5-dinitro-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3,5-dinitrobenzoic acid: Shares the nitro and chlorine substituents but lacks the benzamide moiety.

    2-chloro-3,5-dinitropyridine: Contains a pyridine ring instead of a benzene ring.

    4-chloro-3,5-dinitrobenzotrifluoride: Similar nitro and chlorine substituents but with a trifluoromethyl group.

Uniqueness

2-chloro-3,5-dinitro-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide is unique due to its specific combination of nitro, chlorine, and benzamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H9Cl4N3O6

Molecular Weight

517.1 g/mol

IUPAC Name

2-chloro-3,5-dinitro-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide

InChI

InChI=1S/C19H9Cl4N3O6/c20-13-7-15(22)17(8-14(13)21)32-11-3-1-9(2-4-11)24-19(27)12-5-10(25(28)29)6-16(18(12)23)26(30)31/h1-8H,(H,24,27)

InChI Key

YSRJHVSCFCFMPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl)OC3=CC(=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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